![molecular formula C15H28N2O2 B2445400 tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 1782013-76-6](/img/structure/B2445400.png)

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

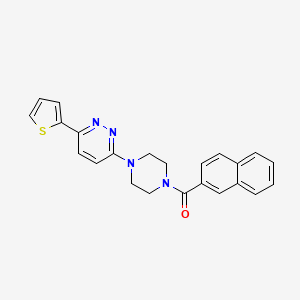

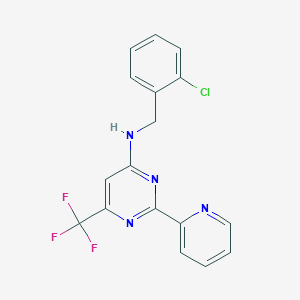

“tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C15H28N2O2 . It is also known as "2-Azaspiro[5.5]undecane-2-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The InChI code for “tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate” is1S/C15H28N2O2/c1-14(2,3)19-13(18)16-10-6-9-15(11-16)8-5-4-7-12(15)17/h4-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Applications De Recherche Scientifique

Reagent Development for Protecting Groups

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids and their esters at room temperature in the presence of a base, yielding N-Boc-amino acids and their esters with good yields and purity. Boc-OASUD is highlighted for its solid form and enhanced stability compared to di-tert-butyl dicarbonate, making it a preferable alternative for introducing Boc protecting groups without racemization (Rao et al., 2017).

Synthesis of Bifunctional Compounds

Research describes efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown bifunctional compound. This compound and its intermediates offer a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems, useful for further selective derivation (Meyers et al., 2009).

Asymmetric Synthesis and Catalysis

An innovative application involves a graphite felt electrode modified with a chiral 1-azaspiro[5.5]undecane N-oxyl for the electrocatalytic oxidation of diols, leading to optically active lactones with high enantiopurity. This method signifies a notable advancement in asymmetric synthesis and catalysis (Kashiwagi et al., 2003).

Novel Methodologies for Total Synthesis

A concise enantioselective total synthesis of naturally occurring alkaloids, demonstrating the utility of diastereoselective allylation followed by ring-closing metathesis, has been achieved starting from specific azaspiro[5.5]undecane derivatives. This methodology presents a key feature in synthesizing complex molecular architectures, including alkaloids like (–)-isonitramine (Pandey et al., 2011).

Synthesis of Active Esters for Peptide Synthesis

A new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), facilitates the synthesis of N-protected amino acid-ASUD esters. These esters are active esters crucial in peptide synthesis, offering a stable and efficient alternative to traditional methods while maintaining the enantiomeric purity of amino acids (Rao et al., 2016).

Propriétés

IUPAC Name |

tert-butyl 11-amino-2-azaspiro[5.5]undecane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNRQISZNWVRRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445323.png)

![6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B2445325.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)

![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)